N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the pyrazolopyrimidine core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to give 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to furnish the desired pyrazolopyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common reagents used in these reactions include hydrazine hydrate, formylated compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to interact with various molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)20(15(2)24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXXITRXJQLHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.